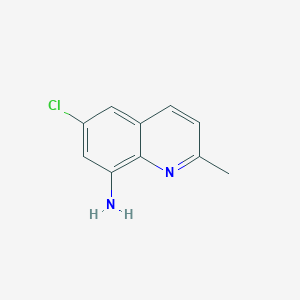

6-Chloro-2-methylquinolin-8-amine

描述

Current Trends in Nitrogen Heterocycle Research

Nitrogen-containing heterocycles are a cornerstone of contemporary chemical research, with their versatile structures and wide-ranging applications continuing to drive innovation across multiple scientific disciplines. These compounds are integral to numerous natural products, including alkaloids, vitamins, and hormones, and form the backbone of a significant portion of pharmaceuticals. mdpi.com In fact, over 75% of drugs approved by the FDA contain nitrogen heterocyclic moieties, a testament to their therapeutic importance. nih.gov

Current research trends are focused on the development of novel synthetic methodologies that are both efficient and environmentally benign. This includes the use of metal nanoparticle-catalyzed reactions and ultrasound-assisted multicomponent reactions to increase yields and reduce reaction times. nih.gov There is also a significant emphasis on creating "hybrid" molecules, where a nitrogen heterocycle is combined with other pharmacologically active moieties to develop drug candidates with dual modes of action, potentially overcoming issues of toxicity and drug resistance. nih.gov The exploration of nitrogen heterocycles as catalysts in various chemical reactions is another burgeoning area of investigation. numberanalytics.com

Significance of Substituted Quinoline (B57606) Scaffolds in Modern Organic Synthesis

The quinoline scaffold, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and organic synthesis. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of biological activities. The versatility of the quinoline ring allows for functionalization at various positions, leading to a diverse library of compounds with distinct pharmacological profiles. nih.gov

In modern organic synthesis, quinoline derivatives serve as crucial building blocks for the creation of complex molecules. researchgate.net The development of efficient methods for the synthesis and functionalization of quinolines is a major focus. Recent advancements include rhodium-catalyzed C-H bond activation and ruthenium-catalyzed aza-Michael addition and intramolecular annulation, providing efficient routes to substituted quinolines. mdpi.com These methods offer high regioselectivity and functional group tolerance, expanding the toolkit available to synthetic chemists.

Research Landscape of Halogenated and Aminated Quinoline Derivatives

The introduction of halogen and amino groups onto the quinoline scaffold significantly influences the biological and chemical properties of the resulting derivatives. Halogenated quinolines, for instance, have shown potent antimicrobial and antioxidant activities. nih.gov The position and nature of the halogen substituent can dramatically alter the compound's activity spectrum. For example, certain halogenated 8-hydroxyquinolines have demonstrated high antigrowth activity against Gram-negative bacteria. nih.gov

Similarly, aminated quinoline derivatives are of great interest due to their potential therapeutic applications. The amino group can act as a key pharmacophore, interacting with biological targets through hydrogen bonding. The synthesis of various aminated quinolines is an active area of research, with studies exploring their potential as antimicrobial and anticancer agents. The strategic placement of both halogen and amino groups on the quinoline ring can lead to compounds with enhanced and specific biological activities.

Academic Rationale for Investigating 6-Chloro-2-methylquinolin-8-amine

The specific compound, this compound, presents a compelling case for focused academic investigation due to the unique combination of its structural features. The quinoline core provides a well-established platform with inherent biological relevance. The presence of a chloro group at the 6-position and a methyl group at the 2-position can influence the electronic distribution and steric properties of the molecule, potentially fine-tuning its reactivity and biological interactions.

The 8-amino group is a particularly significant feature, as it can serve as a handle for further synthetic modifications, allowing for the creation of a diverse range of derivatives. This functional group can also play a crucial role in binding to biological targets. The investigation of this compound and its derivatives is therefore driven by the potential to discover novel compounds with unique and valuable properties for applications in medicinal chemistry and materials science. The systematic study of its synthesis, characterization, and reactivity will contribute to a deeper understanding of structure-activity relationships within the broader class of substituted quinolines.

Structure

3D Structure

属性

IUPAC Name |

6-chloro-2-methylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-2-3-7-4-8(11)5-9(12)10(7)13-6/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJADIOJCXRDMCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60491435 | |

| Record name | 6-Chloro-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61854-63-5 | |

| Record name | 6-Chloro-2-methyl-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61854-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-methylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60491435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations Involving 6 Chloro 2 Methylquinolin 8 Amine

Nucleophilic Reactivity at the Quinoline (B57606) Core

The quinoline core of 6-Chloro-2-methylquinolin-8-amine is susceptible to nucleophilic attack, with the chloro and amino substituents providing key sites for reaction.

The chlorine atom at the C-6 position of the quinoline ring is a site for nucleophilic aromatic substitution (SNAr) reactions. Although less reactive than chloro groups at the 2- or 4-positions, the C-6 chloro group can be displaced by strong nucleophiles under specific conditions. Research on related chloroquinolines demonstrates that such substitutions are feasible, often requiring elevated temperatures or the use of catalysts to proceed efficiently. For instance, studies on other chloroquinoline systems have shown that nucleophiles like amines and alkoxides can replace the chloro group.

Table 1: Examples of Nucleophilic Substitution on Chloroquinolines

| Chloroquinoline Derivative | Nucleophile | Product | Reference |

|---|---|---|---|

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.comresearchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Thiourea | 8-Methyl-4-sulfanylquinolin-2(1H)-one | mdpi.comresearchgate.net |

The amino group at the C-8 position is a primary amine and exhibits typical nucleophilic character. It can readily participate in reactions such as acylation, alkylation, and diazotization. The nucleophilicity of this amino group can be modulated by the electronic effects of the substituents on the quinoline ring. The electron-withdrawing chloro group at C-6 may slightly decrease the basicity and nucleophilicity of the C-8 amino group compared to an unsubstituted 8-aminoquinoline (B160924).

The amino group can also be a directing group in further substitutions on the quinoline ring. For example, it can be converted to other functional groups, providing a handle for further synthetic diversification.

In general, nucleophilic aromatic substitution on the quinoline ring is favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the Meisenheimer-like intermediate. While the primary focus here is on the C-6 chloro and C-8 amino groups, it is important to recognize the broader reactivity patterns of the quinoline system. The presence of the methyl group at C-2 can also influence the regioselectivity of these reactions through steric and electronic effects.

Electrophilic Aromatic Substitution Patterns on the Quinoline Framework

Electrophilic aromatic substitution (EAS) on the quinoline ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the presence of activating groups like the amino and methyl groups on the carbocyclic ring of this compound can facilitate EAS reactions.

The amino group at C-8 is a strong activating group and an ortho-, para-director. Therefore, electrophilic attack is expected to occur at the C-5 and C-7 positions. The methyl group at C-2 is a weaker activating group. The chloro group at C-6 is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects will determine the final regiochemical outcome of EAS reactions. For instance, in reactions like nitration or halogenation, a mixture of products may be obtained, with the major isomer being dictated by the dominant directing group.

Oxidation-Reduction Pathways of Quinoline-Amine Systems (e.g., related quinone-imine formation)

Quinoline-amine systems can undergo oxidation to form quinone-imine structures. The 8-aminoquinoline moiety, in particular, is susceptible to oxidation. The oxidation of this compound could potentially lead to the formation of a 6-chloro-2-methylquinoline-5,8-dione-8-imine or related structures. This transformation is significant as quinone-imines are often biologically active and can participate in various redox processes. The specific conditions for such oxidations would likely involve chemical oxidants or electrochemical methods.

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on the specific reactions of this compound are not extensively reported in the provided search results. However, by analogy to related quinoline derivatives, several mechanistic pathways can be inferred.

For nucleophilic substitution at C-6, the reaction would proceed through a two-step SNAr mechanism involving the formation of a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur.

For reactions involving the amino group, standard mechanisms for amine chemistry would apply. For example, acylation would proceed via nucleophilic attack of the amine on the acylating agent, followed by elimination of a leaving group.

The Mannich reaction, a classic example of aminomethylation, involves the reaction of an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine. nih.gov In the context of a related compound, 8-hydroxyquinoline, the active hydrogen on the phenolic ring undergoes substitution. nih.gov For this compound, the amino group itself could potentially react, or it could direct substitution at the C-7 position.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics and thermodynamics of reactions involving this compound are influenced by the substituents on the quinoline ring. The 2-methyl group, being an electron-donating group, can influence the reactivity of the quinoline system. In contrast, the 6-chloro group is electron-withdrawing, which can impact the electron density of the aromatic system and the basicity of the nitrogen atoms.

Furthermore, in reactions such as C(sp²)–H arylation, the choice of solvent and additives can significantly impact the reaction kinetics and yield. For example, in a palladium-catalyzed C–H arylation of a substrate containing an 8-aminoquinoline directing group, the use of solvents like 1,2-dichloroethane (B1671644) (DCE) and additives like sodium acetate (B1210297) was found to be optimal, indicating that these conditions favorably influence the kinetic barriers of the reaction. nih.gov The reaction temperature and time are also critical kinetic parameters that need to be optimized for efficient transformation. nih.gov

The table below summarizes the general influence of substituents on the reactivity of quinoline systems, which can be extrapolated to understand the kinetic and thermodynamic profile of this compound.

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -CH₃ | 2 | Electron-donating (inductive effect) | May increase electron density at certain positions, potentially affecting the rate of electrophilic substitution. |

| -Cl | 6 | Electron-withdrawing (inductive and resonance effects) | Decreases electron density on the aromatic ring, potentially slowing down electrophilic aromatic substitution and affecting the basicity of the nitrogens. |

| -NH₂ | 8 | Electron-donating (resonance effect) | Activates the ring towards electrophilic substitution and is a key coordinating group in metal-catalyzed reactions. |

Role of Protonation States and Associative Mechanisms

The protonation state of this compound is crucial in determining its reactivity, particularly in acid-base catalyzed reactions and in its interaction with metal centers. The molecule has two basic nitrogen atoms: the quinoline ring nitrogen and the exocyclic amino group. The relative basicity of these two sites, and thus their propensity for protonation, is influenced by the electronic effects of the chloro and methyl substituents.

Spectroelectrochemical studies of the parent 8-aminoquinoline (8AQ) have revealed that its oxidation pathways are highly dependent on pH, which directly relates to its protonation state. researchgate.net At a low pH (between 2 and 5), the quinoline nitrogen is protonated. In this state, the major oxidation pathway involves a single-electron oxidation followed by an oxidation step coupled with proton loss. researchgate.net At a higher pH (>5), where the 8-amino group is deprotonated, the oxidation mechanism changes, potentially involving isomerization and dimerization. researchgate.net These findings underscore the critical role of the protonation state in dictating the reaction mechanism.

Associative mechanisms are common in the reactions of coordination complexes, such as those that could be formed by this compound with a metal catalyst. An associative pathway involves the initial binding of a reactant (nucleophile or substrate) to the metal center to form a detectable intermediate, followed by the departure of another ligand. This is often observed in coordinatively unsaturated complexes or those with ligands that can adapt their bonding to the metal.

Electron Transfer Processes in Quinoline Reactivity

Electron transfer is a fundamental process in many reactions involving quinoline derivatives, particularly in redox reactions. The metabolism of 8-aminoquinolines, for example, is thought to proceed through reactive intermediates generated by electron transfer processes. doi.org While the precise mechanisms are not fully elucidated, it is known that the hemolytic toxicity of some 8-aminoquinolines is dependent on their metabolism, which can involve cytochrome P450 enzymes like CYP2D6. doi.org This suggests that electron transfer from the 8-aminoquinoline to the enzyme's active site is a key initiating step.

Studies on the oxidation of 8-aminoquinoline have shown that the process can involve single-electron transfer steps. researchgate.net At low pH, the oxidation is proposed to start with a single-electron oxidation of the protonated 8-aminoquinoline. researchgate.net This initial electron transfer generates a radical cation, which can then undergo further reactions.

In the broader context of quinoproteins, which contain quinone cofactors, electron transfer reactions are essential for their biological function. nih.gov These enzymes catalyze the oxidation of various substrates, and the electrons are transferred from the substrate to the quinone cofactor and then on to other electron acceptors. nih.gov The protein environment plays a crucial role in modulating the rates of these electron transfer reactions by influencing the electronic coupling and reorganization energy. nih.gov While this compound is not a quinoprotein itself, these principles of electron transfer in related systems provide a framework for understanding its potential redox chemistry. The presence of the amino and chloro substituents on the quinoline ring will modulate its redox potential and thus its propensity to engage in electron transfer processes.

Derivatization Strategies and Functionalization of 6 Chloro 2 Methylquinolin 8 Amine

Chemical Modifications of the Amino Group at C-8

The primary amino group at the C-8 position of 6-chloro-2-methylquinolin-8-amine is a key site for a variety of chemical transformations, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the C-8 amino group readily allows for acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of stable amide and sulfonamide linkages, respectively.

Acylation involves the reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction transforms the primary amine into a secondary amide. While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 8-aminoquinolines suggests that this transformation is readily achievable.

Sulfonylation follows a similar principle, where the amino group reacts with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This reaction yields a sulfonamide, a functional group prevalent in many biologically active compounds. The reactivity of the sulfonyl chloride group makes it a valuable intermediate for creating sulfonamides. chemicalbook.com

Table 1: Representative Acylation and Sulfonylation Reactions of an Aminoquinoline Core This table illustrates the general transformation, as specific examples for this compound are not detailed in the reviewed literature.

| Reactant | Reagent | Conditions | Product Type |

|---|---|---|---|

| 8-Aminoquinoline (B160924) Derivative | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | N-(quinolin-8-yl)acetamide |

| 8-Aminoquinoline Derivative | Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine) | N-(quinolin-8-yl)sulfonamide |

Alkylation and Reductive Amination Protocols

Modification of the C-8 amino group can also be achieved through alkylation and reductive amination, introducing alkyl substituents to the nitrogen atom.

Alkylation of 8-aminoquinolines can be performed using alkyl halides. For instance, the reaction of an 8-aminoquinoline with a bromoalkyl derivative in the presence of a base like potassium carbonate can yield the corresponding N-alkylated product. nih.gov This method allows for the introduction of a variety of alkyl chains.

Reductive amination provides an alternative and often more controlled method for N-alkylation. google.comorganic-chemistry.org This two-step, one-pot process typically involves the reaction of the amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) and its derivatives. google.com This protocol is highly versatile for the synthesis of secondary and tertiary amines. organic-chemistry.org

Table 2: Illustrative Alkylation and Reductive Amination of an Aminoquinoline This table illustrates the general transformation, as specific examples for this compound are not detailed in the reviewed literature.

| Reactant | Reagent(s) | Conditions | Product Type |

|---|---|---|---|

| 8-Aminoquinoline Derivative | Alkyl Bromide (R-Br), K₂CO₃ | Reflux | N-Alkyl-8-aminoquinoline |

| 8-Aminoquinoline Derivative | Aldehyde (R-CHO), NaBH₃CN | Methanol, Acetic Acid | N-Alkyl-8-aminoquinoline |

Amide and Urea (B33335) Formation

The formation of amides and ureas represents another important derivatization pathway for the C-8 amino group, leading to compounds with diverse properties and potential applications.

Amide bond formation , beyond the use of acyl chlorides, can be achieved by coupling the amine with a carboxylic acid using a variety of coupling reagents. This is a cornerstone of peptide synthesis and medicinal chemistry.

Urea formation can be accomplished through several methods. A common approach involves the reaction of the amine with an isocyanate. organic-chemistry.org Alternatively, safer and more versatile methods utilize phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) to first activate the amine, which then reacts with another amine to form the urea. nih.gov The synthesis of urea derivatives is a significant area of research due to the prevalence of the urea motif in pharmaceuticals. nih.gov General procedures for the synthesis of urea derivatives often involve the reaction of an amine with a carbonyl source. organic-chemistry.orgorganic-chemistry.orgrsc.org

Conjugation Chemistry with Complex Moieties

The C-8 amino group serves as a valuable handle for the conjugation of this compound to more complex molecular entities, such as biomolecules or pharmacophores. This strategy is often employed to create hybrid molecules with novel properties. For example, 8-aminoquinoline derivatives have been functionalized and linked to sugar moieties to create glycoconjugates, a class of compounds with interesting biological profiles. organic-chemistry.org Such conjugations can be achieved through various ligation chemistries, depending on the functional groups present on the complex moiety to be attached.

Transformations Involving the Chloro Group at C-6

The chloro substituent at the C-6 position of the quinoline (B57606) ring is a key site for modification via modern cross-coupling methodologies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Buchwald)

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance. The chloro group at C-6 of the quinoline core is a suitable electrophilic partner for these transformations.

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbons of terminal alkynes and sp²-hybridized carbons of aryl or vinyl halides. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.org While specific examples with this compound are not prominent in the literature, the general applicability of the Sonogashira coupling to chloroarenes suggests its feasibility.

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide catalyzed by a palladium(0) complex. researchgate.netstudfile.net This reaction is widely used for the formation of biaryl structures. The reaction of this compound with various arylboronic acids would be expected to yield the corresponding 6-aryl-2-methylquinolin-8-amines. The Suzuki-Miyaura coupling has been successfully applied to various dichloro-heteroaromatics, demonstrating the utility of this reaction for functionalizing chlorinated heterocyclic rings. researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orgepa.gov This reaction provides a direct method to replace the C-6 chloro group with a variety of amino functionalities. Studies on the selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline (B23617) have shown that the halogen at the 6-position can be selectively coupled with amines, highlighting the potential for similar reactivity with this compound. nih.gov

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on a Chloroquinoline Core This table illustrates the general transformation, as specific examples for this compound are not detailed in the reviewed literature.

| Reaction Type | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) salt, Base | 6-Alkynyl-2-methylquinolin-8-amine |

| Suzuki | Boronic Acid (R-B(OH)₂) | Pd(0) catalyst, Base | 6-Aryl-2-methylquinolin-8-amine |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand, Base | N,N-Disubstituted-6-amino-2-methylquinolin-8-amine |

Direct Nucleophilic Aromatic Substitution

The chloro substituent at the C-6 position of the quinoline ring is a versatile handle for introducing a variety of functional groups via nucleophilic aromatic substitution (SNAr) reactions. This reactivity is fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies. While direct SNAr on this compound itself is not extensively detailed in the provided context, the principles can be inferred from related quinoline systems.

In a broader context of chloroquinolines, the chlorine atom can be displaced by a range of nucleophiles. For instance, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be substituted by various nucleophiles, including thiols, hydrazines, azides, and amines. mdpi.comresearchgate.net This highlights the potential for similar transformations at the C-6 position of this compound, which would allow for the introduction of diverse functionalities. The success of such substitutions is often dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the nucleophile. nih.gov

The electronic properties of the quinoline ring, influenced by the amino and methyl groups, will play a crucial role in the feasibility and regioselectivity of SNAr reactions. The amino group at C-8, being an electron-donating group, may influence the reactivity of the C-6 position.

Functionalization at the Methyl Group at C-2

The methyl group at the C-2 position of the quinoline ring presents another key site for structural modification, offering pathways to a variety of derivatives through oxidation and condensation reactions.

The oxidation of the 2-methyl group can lead to the formation of a 2-formyl (aldehyde) or a 2-carboxyl (carboxylic acid) group. These functional groups are valuable intermediates for further synthetic transformations. For instance, the oxidation of a methyl group to an aldehyde has been observed in related 2-methylquinolines, which can then undergo further reactions. acs.org The resulting quinoline-2-carbaldehyde or quinoline-2-carboxylic acid can serve as a precursor for the synthesis of more complex molecules. For example, the carboxylic acid can be converted to esters or amides, while the aldehyde can participate in various condensation reactions.

The methyl group at C-2 is activated by the adjacent nitrogen atom in the quinoline ring, making its protons acidic and enabling it to participate in condensation reactions with aldehydes and ketones. rsc.org This reactivity is a cornerstone for the synthesis of styrylquinolines and related derivatives. The reaction typically proceeds via the formation of a 2-methylene-1,2-dihydroquinoline intermediate. rsc.org

A prominent example of olefination is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnih.gov This reaction involves the use of a phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to produce an alkene, typically with high E-selectivity. wikipedia.orgorganic-chemistry.org In the context of this compound, the first step would be the conversion of the 2-methyl group into a phosphonate ester. This can be achieved by halogenation of the methyl group followed by reaction with a phosphite. The resulting phosphonate can then be deprotonated with a base to generate the reactive carbanion. This carbanion can subsequently react with a wide range of aldehydes to introduce a vinyl linkage at the C-2 position, leading to the formation of various 2-alkenylquinoline derivatives. The Still-Gennari modification of the HWE reaction offers a route to Z-olefins. nrochemistry.comyoutube.com

| Reaction Type | Description | Key Reagents | Product Type |

| Condensation | Reaction of the C-2 methyl group with aldehydes or ketones. rsc.org | Aldehydes, Ketones, Acetic Anhydride | trans-β-(2-quinolyl)styrenes rsc.org |

| Horner-Wadsworth-Emmons | Olefination reaction using a phosphonate carbanion. wikipedia.orgnih.gov | Phosphonate ester, Base (e.g., NaH, BuLi), Aldehyde/Ketone | (E)-Alkenes wikipedia.orgorganic-chemistry.org |

| Still-Gennari Modification | A variation of the HWE reaction to produce Z-olefins. nrochemistry.comyoutube.com | Phosphonates with electron-withdrawing groups, specific bases and conditions | (Z)-Alkenes nrochemistry.com |

Multi-Step Synthesis of Complex and Annulated Quinoline Derivatives

Building upon the fundamental derivatization strategies, this compound can serve as a starting material for the construction of more elaborate molecular architectures, including hybrid heterocyclic systems and polycyclic nitrogen-containing scaffolds.

The functional groups on the this compound core can be utilized to annulate or link other heterocyclic rings, leading to hybrid molecules with potentially synergistic biological activities. For example, the amino group at C-8 can be a nucleophile in reactions to form new rings. The synthesis of hybrid molecules by linking quinolines with other heterocycles like ciprofloxacin (B1669076) has been reported. nih.gov Similarly, the functionalized C-2 position, for instance after oxidation to a carbonyl or carboxyl group, can participate in cyclization reactions to build fused ring systems. The synthesis of triazole-containing quinolinones has been documented, showcasing the versatility of the quinoline scaffold in creating complex heterocyclic structures. dntb.gov.ua

Advanced Spectroscopic and Structural Characterization of 6 Chloro 2 Methylquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional NMR spectra, the connectivity and spatial arrangement of atoms within 6-Chloro-2-methylquinolin-8-amine can be meticulously mapped.

One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

One-dimensional NMR spectra, including ¹H, ¹³C, and ¹⁵N NMR, provide fundamental information about the chemical environment of individual atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing chloro group. The aromatic region would likely display a set of coupled multiplets. For instance, the proton at position 3, adjacent to the methyl group, would appear as a doublet, coupled to the proton at position 4. The protons on the benzene (B151609) ring (H-5 and H-7) would also show characteristic splitting patterns due to coupling with each other. The methyl group at position 2 would typically appear as a singlet in the upfield region (around 2.5 ppm), while the amine protons would present as a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would exhibit ten distinct signals for the ten carbon atoms in the quinoline (B57606) core, plus the signal for the methyl carbon. The chemical shifts of the carbons are significantly affected by the attached substituents. Carbons bonded to the chlorine (C-6) and nitrogen atoms (C-8 and C-2) would be deshielded and appear at lower field. For example, the carbon bearing the chlorine atom (C-6) would be expected to resonate in the aromatic region, with its exact shift influenced by the halogen's inductive effect. The ipso-carbons, which are the carbons directly attached to substituents, can be identified by their characteristic shifts and sometimes lower intensity. rsc.orgwisc.edu

¹⁵N NMR: While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy can offer valuable insights into the electronic environment of the nitrogen atoms in the quinoline ring and the amino group. The chemical shifts of the two nitrogen atoms would be different, reflecting their distinct bonding environments (a heterocyclic nitrogen and a primary amine nitrogen).

Predicted ¹H and ¹³C NMR Data for this compound ¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.5 | s |

| H-3 | ~7.2 | d |

| H-4 | ~7.9 | d |

| H-5 | ~7.4 | d |

| H-7 | ~6.8 | d |

¹³C NMR (Predicted) | Carbon | Predicted Chemical Shift (ppm) | |---|---| | CH₃ | ~25 | | C-2 | ~158 | | C-3 | ~122 | | C-4 | ~136 | | C-4a | ~147 | | C-5 | ~128 | | C-6 | ~127 | | C-7 | | C-8 | ~145 | | C-8a | ~138 |

Note: These are predicted values based on known substituent effects on the quinoline scaffold. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the quinoline ring, for example, between H-3 and H-4, and between H-5 and H-7, confirming their connectivity. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. sdsu.edu This is essential for assigning the carbon signals based on their attached, and usually already assigned, protons. For instance, the signal for the methyl protons would show a cross-peak with the methyl carbon signal. researchgate.netyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While less critical for a rigid aromatic system like this, it can confirm through-space interactions, for instance, between the methyl protons and the H-3 proton, or between the amino protons and the H-7 proton. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound. fda.govchemrxiv.org For this compound (C₁₀H₉ClN₂), the calculated exact mass of the molecular ion [M]⁺˙ is approximately 192.0532. HRMS can confirm this elemental composition, distinguishing it from other potential compounds with the same nominal mass. chemrxiv.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules. nih.govchemrxiv.org In the case of this compound, ESI-MS would typically produce the protonated molecule, [M+H]⁺, at an m/z of approximately 193.0611. mdpi.com This technique is particularly useful for introducing the sample into the mass spectrometer without causing significant fragmentation, which is ideal for accurate molecular weight determination.

Detailed Analysis of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) experiments, often following ESI, involve the fragmentation of the parent ion (e.g., [M+H]⁺) to produce a series of product ions. The fragmentation pattern is characteristic of the compound's structure. For quinoline derivatives, common fragmentation pathways include the loss of small neutral molecules. In the case of this compound, potential fragmentation pathways could include the loss of a chlorine radical (Cl•), a methyl radical (CH₃•), or ammonia (B1221849) (NH₃). The fragmentation of the quinoline ring itself can also occur, leading to characteristic product ions. Analysis of these fragments helps to confirm the identity and structure of the molecule. researchgate.net

Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [M]⁺˙ | 192.05 | Molecular Ion |

| [M+H]⁺ | 193.06 | Protonated Molecule (ESI) |

| [M-Cl]⁺ | 157.07 | Loss of Chlorine |

| [M-NH₂]⁺ | 176.04 | Loss of Amino Radical |

Note: These are predicted values for the most abundant isotopes. The presence of chlorine would result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds. While a specific experimental IR spectrum for this compound is not publicly available, the expected characteristic absorption bands can be predicted based on the analysis of its constituent functional groups and data from closely related compounds like 8-aminoquinoline (B160924) and other substituted quinolines.

The primary functional groups in this compound are the amino group (-NH2), the aromatic quinoline ring, the methyl group (-CH3), and the chloro-substituent (-Cl). The expected vibrational frequencies for these groups are detailed below.

Amino Group (-NH₂) Vibrations: A primary amine typically exhibits two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration usually appears at a higher frequency, while the symmetric stretch is found at a lower frequency and is often more intense. youtube.comyoutube.com Additionally, the N-H scissoring (bending) vibration is expected to be observed in the range of 1590-1650 cm⁻¹. youtube.com

Aromatic Quinoline Ring Vibrations: The quinoline ring system gives rise to several characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the heterocyclic ring system are expected to produce a series of sharp bands in the 1400-1600 cm⁻¹ region. The specific positions of these bands are influenced by the substitution pattern on the ring.

Methyl Group (-CH₃) Vibrations: The methyl group attached to the quinoline ring at the 2-position will show characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations are expected in the 2950-3000 cm⁻¹ range. The asymmetric and symmetric C-H bending (deformation) vibrations typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3400 - 3500 |

| Symmetric N-H Stretch | 3300 - 3400 | |

| N-H Scissoring (Bend) | 1590 - 1650 | |

| Aromatic Quinoline | C-H Stretch | > 3000 |

| C=C and C=N Stretch | 1400 - 1600 | |

| Methyl (-CH₃) | Asymmetric C-H Stretch | ~2960 |

| Symmetric C-H Stretch | ~2870 | |

| Asymmetric C-H Bend | ~1450 | |

| Symmetric C-H Bend | ~1375 | |

| Chloro (-Cl) | C-Cl Stretch | 1000 - 1100 |

This table is predictive and based on characteristic group frequencies.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While a specific crystal structure for this compound has not been reported in the Cambridge Structural Database, analysis of related chloro-substituted quinoline derivatives provides insight into the likely solid-state packing and intermolecular interactions. rsc.orgcambridge.orgcambridge.org For instance, the crystal structures of other chloro-substituted quinolines often reveal planar quinoline ring systems. rsc.org

The presence of the amino group at the 8-position is expected to play a significant role in the crystal packing through the formation of intermolecular hydrogen bonds. The amine protons can act as hydrogen bond donors, while the nitrogen atom of the quinoline ring and the amino nitrogen itself can act as hydrogen bond acceptors. These hydrogen bonding interactions, along with π-π stacking interactions between the aromatic quinoline rings, are likely to be the dominant forces governing the supramolecular assembly in the solid state.

For illustrative purposes, the table below presents crystallographic data for a related chloro-substituted quinoline derivative, N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline]. cambridge.orgcambridge.org This data provides a general example of the type of information obtained from an X-ray crystallographic study of a substituted quinoline.

| Parameter | Value |

| Compound Name | N-(α-chloroacetyl)-6-chloro-3,4-dihydro-4-methylspiro[cyclohexane-1′,2(1H)-quinoline] |

| Chemical Formula | C₁₇H₂₁Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.487(3) |

| b (Å) | 9.878(2) |

| c (Å) | 11.390(2) |

| β (°) | 91.66(2) |

| Volume (ų) | 1629.4(4) |

| Z | 4 |

This table presents data for a related compound and is for illustrative purposes only. cambridge.orgcambridge.org

The determination of the actual crystal structure of this compound through single-crystal X-ray diffraction would provide invaluable information for understanding its physical properties and for the rational design of new derivatives with specific solid-state characteristics.

Computational Chemistry and Molecular Modeling Studies of 6 Chloro 2 Methylquinolin 8 Amine

Density Functional Theory (DFT) Calculations

DFT is a fundamental quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for predicting the properties of molecules like 6-Chloro-2-methylquinolin-8-amine.

Geometric Optimization and Conformational Analysis

A crucial first step in computational analysis is determining the most stable three-dimensional structure of the molecule. Geometric optimization calculations using DFT would identify the lowest energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum energy. For related quinoline (B57606) derivatives, studies have successfully used DFT methods, such as B3LYP with a 6-311G(d,p) basis set, to achieve optimized geometries. Conformational analysis would further explore the rotational landscape around single bonds, such as the C-N bond of the amino group, to identify other low-energy conformers.

Electronic Structure and Frontier Orbital Analysis

Once the optimized geometry is obtained, DFT calculations can provide a detailed picture of the molecule's electronic properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT methods are also employed to predict spectroscopic data, which can be a powerful tool for structure verification. By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can then be compared with experimental data to confirm the molecular structure. This approach has been validated for a wide range of organic molecules.

Molecular Dynamics Simulations for Conformational Space Exploration

To understand the dynamic behavior of this compound in a simulated biological environment, such as in water or a lipid bilayer, molecular dynamics (MD) simulations would be performed. MD simulations track the movements of atoms over time, providing insights into the molecule's flexibility and the different conformations it can adopt. This exploration of the conformational space is essential for understanding how the molecule might interact with a biological receptor.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Focus on structural parameters and molecular recognition independent of specific biological targets

QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their activities. For a compound like this compound, a QSAR model would utilize calculated molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) to predict its potential for a particular type of interaction or effect.

Pharmacophore modeling, a related technique, identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are critical for molecular recognition. For this compound, a pharmacophore model would highlight the key features, such as hydrogen bond donors (the amino group), hydrogen bond acceptors (the quinoline nitrogen), and hydrophobic regions (the chloro-substituted aromatic ring), that are important for its interaction with other molecules.

In Silico Ligand Design Principles and Target Interaction Hypotheses

Based on the structural and electronic information from DFT, MD, and QSAR/pharmacophore studies, hypotheses can be formulated about how this compound might interact with a hypothetical binding site. For instance, the amino and quinoline nitrogen atoms could act as key hydrogen bonding partners, while the planar quinoline ring could engage in pi-stacking interactions. The chlorine and methyl substituents would influence the molecule's steric fit and electronic properties within a binding pocket. These in silico-derived principles are invaluable for guiding the design of new molecules with potentially enhanced or more specific activities.

Molecular Docking and Binding Affinity Prediction with Model Systems

Computational molecular docking is a powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netdntb.gov.ua This method is instrumental in drug discovery and materials science for understanding and predicting molecular interactions. In the context of this compound, molecular docking studies can elucidate its potential interactions with various biological targets, such as enzymes or receptors. These studies can provide insights into the binding modes, affinities, and the key intermolecular interactions that stabilize the ligand-receptor complex. researchgate.net

The process typically involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand's geometry is optimized to its most stable conformation. researchgate.net Various docking algorithms, such as those based on molecular dynamics, Monte Carlo methods, or genetic algorithms, can then be employed to explore the possible binding poses of the ligand within the active site of the protein. researchgate.net Scoring functions are then used to rank the poses, with the top-ranked poses representing the most likely binding modes. These scoring functions estimate the binding affinity, often expressed as a docking score or binding energy, which correlates with the strength of the interaction. researchgate.netdntb.gov.ua

For quinoline derivatives, molecular docking has been successfully applied to understand their biological activities. For instance, docking studies of novel 8-chloroquinolone analogues against Staphylococcus aureus have been performed to understand their antibacterial mechanism. researchgate.netdntb.gov.ua Similarly, chloroquinoline derivatives have been docked into the active site of the PI3K enzyme to explore their potential as anticancer agents. nih.gov In another study, quinoline derivatives were docked against HIV reverse transcriptase to assess their potential as antiviral agents. nih.gov

A hypothetical molecular docking study of this compound against a model protein kinase could yield results as summarized in Table 1. Such a study would likely reveal key interactions, such as hydrogen bonds between the amino group of the quinoline and amino acid residues in the kinase's active site, as well as hydrophobic interactions involving the quinoline ring system. The chloro and methyl substituents would also influence the binding orientation and affinity.

Table 1: Predicted Binding Affinities and Interactions of this compound with a Model Protein Kinase

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Model Kinase 1 | -8.5 | ASP86, LYS23 | Hydrogen Bond |

| LEU8, VAL16 | Hydrophobic | ||

| Model Kinase 2 | -7.9 | GLU91, ASN142 | Hydrogen Bond |

| ILE89, PHE145 | Hydrophobic, π-π stacking |

This table is generated for illustrative purposes based on typical results from molecular docking studies of similar compounds.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For a molecule like this compound, computational studies can be used to investigate its synthesis, such as through variations of the Combes, Friedländer, or Skraup reactions, or its subsequent functionalization. wikipedia.orgiipseries.orgyoutube.com These methods allow for the exploration of reaction pathways, the identification of intermediates and transition states, and the calculation of reaction energetics.

Density Functional Theory (DFT) is a commonly employed method for these types of investigations. researchgate.netnih.gov By modeling the reactants, products, and all intervening species, a comprehensive picture of the reaction mechanism can be constructed. For example, in the Combes synthesis of quinolines, which involves the condensation of an aniline (B41778) with a β-diketone, computational methods can model the initial nucleophilic addition, subsequent dehydration to form a Schiff base, and the final acid-catalyzed ring closure. wikipedia.org

Mechanistic studies on the functionalization of the quinoline ring, such as C-H activation, have also been extensively studied computationally. nih.govrsc.orgrsc.org These studies can reveal the role of catalysts, the regioselectivity of the reaction, and the nature of the intermediates involved. rsc.org

A key aspect of elucidating a reaction mechanism is the characterization of its transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the reaction rate. Computationally, a transition state is located on the potential energy surface as a first-order saddle point, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom.

A hallmark of a computationally identified transition state is the presence of a single imaginary vibrational frequency. nih.gov This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from the reactant to the product. For instance, in a study on the enzymatic oxidation of quinoline, DFT calculations were used to locate the transition state for the hydroxylation at the C2 position. The transition state structure was confirmed by the presence of one imaginary frequency of -104.5 cm⁻¹. nih.gov

For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution, computational chemists would model the starting materials and the proposed intermediate (e.g., a sigma complex). They would then use algorithms to search for the transition state structure connecting these two species. The resulting TS structure would reveal the precise geometry of the atoms at the energetic bottleneck of the reaction, and the imaginary frequency would confirm its identity as a true transition state.

Once the reactants, intermediates, transition states, and products of a reaction have been computationally identified and their geometries optimized, their relative energies can be calculated to construct an energetic profile, or reaction coordinate diagram. This profile provides a quantitative description of the thermodynamics and kinetics of the reaction.

For example, computational studies on the photochemical cycloaddition of quinolines with alkenes have revealed complex energetic landscapes with multiple possible pathways. nih.gov The calculated activation free energies for different steps, such as the initial C-C bond formation, help to explain the observed regio- and diastereoselectivities. nih.gov In another example, the triplet energies of different quinoline derivatives and photosensitizers were calculated to understand the efficiency of energy transfer in dearomative reactions. rsc.org

For the synthesis of this compound, one could computationally model different cyclization strategies. The energetic profiles for each pathway would reveal which route is kinetically and thermodynamically most favorable. A hypothetical energetic profile for a key reaction step is presented in Table 2.

Table 2: Calculated Energetic Profile for a Hypothetical Reaction Step

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

This table is generated for illustrative purposes based on typical data from computational studies of reaction mechanisms.

By providing such detailed insights, computational chemistry and molecular modeling are invaluable for understanding the chemical behavior of molecules like this compound and for guiding the design of new synthetic routes and functional materials.

Synthetic Utility and Broader Applications As a Chemical Intermediate in Advanced Research

Precursor in the Synthesis of Quinoline-5,8-dione Systems

Quinoline-5,8-diones are a class of compounds that have garnered significant interest due to their potential biological activities. The synthesis of these systems often involves the oxidation of 8-aminoquinoline (B160924) derivatives. 6-Chloro-2-methylquinolin-8-amine can be envisioned as a key starting material for accessing specific chloro-substituted quinoline-5,8-dione derivatives. The presence of the chloro and methyl groups on the quinoline (B57606) ring allows for the systematic investigation of structure-activity relationships in the resulting dione (B5365651) products. While direct examples of the conversion of this compound to its corresponding dione were not found in the provided search results, the synthesis of related compounds like 7-chloro-5,8-quinolinequinone from other precursors highlights the general viability of such transformations. researchgate.net

Building Block for Novel Heterocyclic Architectures

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. This compound provides a platform for the development of novel heterocyclic systems. The amine group at the 8-position can serve as a nucleophile or be transformed into other functional groups, facilitating the construction of fused ring systems or the attachment of various side chains. For instance, the amino group can be a key handle for annulation reactions, leading to the formation of polycyclic aromatic systems with unique electronic and photophysical properties. The chloro and methyl substituents offer additional sites for modification, allowing for the fine-tuning of the properties of the final molecules. The synthesis of diverse quinoline derivatives through various synthetic methodologies, such as the Combes, Doebner-von Miller, and Friedländer syntheses, underscores the versatility of the quinoline core in constructing complex molecular architectures. nih.gov

Role in the Development of Coordination Chemistry Ligands

8-Aminoquinolines are well-established ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. researchgate.net The nitrogen atom of the quinoline ring and the nitrogen atom of the amino group can act as a bidentate chelate, binding to a metal center to form a stable five-membered ring. The presence of the chloro and methyl groups on the 6- and 2-positions of the quinoline ring in this compound can influence the electronic properties and steric environment of the resulting metal complexes. These modifications can impact the stability, reactivity, and catalytic activity of the metal complexes. The development of new bis(8-aminoquinoline) ligands highlights the ongoing interest in this class of compounds for their ability to selectively chelate metal ions like Cu(II) and Zn(II). researchgate.net

Contribution to the Advancement of Green Chemistry Methodologies

The development of environmentally friendly and efficient synthetic methods is a central focus of modern chemistry. The synthesis of quinoline derivatives is an area where green chemistry principles are being actively applied. nih.gov This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and energy consumption. While specific studies focusing on the green synthesis of this compound were not prominent in the search results, the broader trend towards sustainable quinoline synthesis is relevant. Methodologies such as microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot procedures are being explored for the preparation of quinoline-based compounds. nih.gov The principles of green chemistry encourage the development of synthetic routes that are not only efficient but also have a reduced environmental impact. For example, a metal-free, iodine-catalyzed method for the synthesis of 2-methylquinolines has been developed, offering a milder and more environmentally benign alternative to traditional methods. researchgate.net Similarly, the development of efficient synthetic methodologies for N-1 substituted 4-quinolone-3-carboxamides emphasizes the move towards more robust and scalable green processes. monash.edu

常见问题

Q. What are the standard synthetic routes for preparing 6-Chloro-2-methylquinolin-8-amine, and what key reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions starting from aniline derivatives or pre-functionalized quinolines. A common approach includes:

- Condensation reactions : Reacting substituted anilines with ketones or aldehydes to form the quinoline backbone .

- Functional group modifications : Chlorination at the 6-position (e.g., using POCl₃ or Cl₂) and methylation at the 2-position (e.g., via Friedel-Crafts alkylation) .

- Critical conditions : Solvent choice (DMF or acetonitrile enhances nucleophilic substitution), temperature control (60–100°C for chlorination), and stoichiometric ratios (excess methylating agents improve regioselectivity) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers expect?

Answer:

- ¹H/¹³C NMR :

- HRMS : Molecular ion peak [M+H]⁺ at m/z 193.06 (C₁₀H₉ClN₂⁺) with isotopic patterns confirming chlorine presence .

- Melting Point : Reported range 56–58°C (pure compound) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of chlorination and methylation during synthesis to minimize by-products?

Answer:

- Chlorination : Use HCl as a solvent additive to suppress electrophilic aromatic substitution at undesired positions. Steric hindrance from the C2-methyl group directs chlorine to C6 .

- Methylation : Employ bulky bases (e.g., LDA) to deprotonate the quinoline nitrogen selectively, ensuring methylation occurs at C2 rather than C4/C8 .

- Monitoring : Real-time HPLC tracking (C18 column, acetonitrile/water mobile phase) identifies intermediates and by-products early .

Q. Example Optimization Workflow :

Screen chlorinating agents (POCl₃ vs. SOCl₂) at varying temperatures.

Use DFT calculations to predict substituent-directed reactivity .

Validate with X-ray crystallography (e.g., planar quinoline systems favor C6 chlorination) .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives with varying substituent patterns?

Answer:

- Structure-Activity Relationship (SAR) Studies :

- Mechanistic Validation :

- Use competitive binding assays (e.g., SPR) to quantify target affinity.

- Knockdown studies (siRNA) confirm pathway specificity (e.g., apoptosis induction via Bcl-2 downregulation) .

Q. Data Contradiction Case Study :

| Substituent | IC₅₀ (PI3K Inhibition) | Bioavailability | Reference |

|---|---|---|---|

| 6-Cl, 2-CH₃ | 0.8 µM | 45% | |

| 5-Cl, 2-CH₃ | 3.2 µM | 60% | |

| Explanation: The 6-Cl group’s orientation improves target binding but reduces solubility, lowering bioavailability. |

Q. How can researchers design experiments to probe the metabolic stability of this compound in vitro?

Answer:

- Microsomal Assays :

- CYP Enzyme Profiling :

- Data Interpretation :

- High intrinsic clearance (>50 µL/min/mg) indicates poor stability.

- Modify substituents (e.g., fluorination at C8) to block oxidative metabolism .

Q. What crystallographic methods elucidate the solid-state behavior of this compound derivatives?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD) :

- Grow crystals via slow evaporation (solvent: dichloromethane/hexane).

- Resolve intermolecular interactions (e.g., N–H⋯N hydrogen bonds in quinoline derivatives ).

- Hirshfeld Surface Analysis : Quantify packing motifs (e.g., π-π stacking vs. halogen bonding) .

- Thermal Analysis (DSC/TGA) : Correlate melting points (56–58°C) with crystallinity and stability .

Key Finding : Planar quinoline systems form layered structures, enhancing thermal stability but reducing solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。